3-Methyldecanoic acid

Description

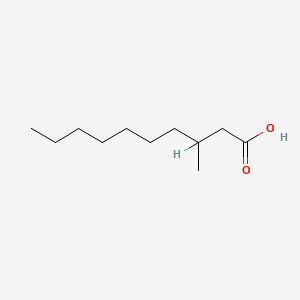

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975717 | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-82-9 | |

| Record name | 3-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

3-Methyldecanoic acid is a branched-chain fatty acid with the chemical formula C11H22O2. ontosight.ai Its structure consists of a ten-carbon chain with a methyl group located at the third carbon position. ontosight.ai This branching significantly influences its physical and chemical characteristics. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H22O2 | ontosight.ainist.gov |

| Molecular Weight | 186.29 g/mol | nist.gov |

| Boiling Point | 278.57°C (estimated) | chemicalbook.com |

| Density | 0.8978 (rough estimate) | chemicalbook.com |

| Refractive Index | 1.4221 (estimate) | chemicalbook.com |

| pKa | 4.80 (estimate) | chemicalbook.com |

| CAS Registry Number | 60308-82-9 | nist.govchemicalbook.com |

Note: Some values are estimates and may vary depending on the source and purity of the compound.

Synthesis and Manufacturing

The synthesis of 3-Methyldecanoic acid can be achieved through various organic chemistry routes. One common laboratory method involves the alkylation of a suitable precursor. For instance, the alkylation of decanoic acid derivatives can introduce a methyl group at the desired position. Another approach is through the use of organometallic reagents, such as Grignard reagents, reacting with appropriate electrophiles.

In biological systems, the biosynthesis of branched-chain fatty acids is closely linked to the metabolism of branched-chain amino acids. frontiersin.org The synthesis starts with precursors derived from amino acids like leucine (B10760876), isoleucine, and valine. frontiersin.org These precursors, which are branched-chain alpha-keto acids, are then used to initiate fatty acid synthesis, resulting in the formation of BCFAs like this compound. frontiersin.org

Biological Functions and Physiological Significance of 3 Methyldecanoic Acid

Impact on Cellular Membrane Biophysics and Homeostasis

3-Methyldecanoic acid plays a crucial role in modulating the fluidity and permeability of cell membranes. ontosight.ai The methyl branch along the acyl chain disrupts the tight, orderly packing of adjacent lipid tails, a phenomenon that reduces lipid condensation and lowers chain ordering. researchgate.net This disruption leads to the formation of kinks at the branching point, which consequently enhances the fluidity of the lipid bilayer. researchgate.net By preventing close packing, methyl branching helps maintain a stable fluid membrane phase over a wide range of temperatures. researchgate.net

Research indicates that this effect is position-dependent and that branched-chain lipids contribute to the formation of thinner bilayers compared to their straight-chain counterparts. researchgate.net Studies on the fungus Candida albicans have shown that short-chain branched fatty acids are preferentially utilized at lower temperatures (30°C) to decrease membrane fluidity as an adaptive response. mdpi.com Conversely, increased membrane fluidity is a common feature at elevated temperatures. mdpi.com The incorporation of fatty acids can also significantly increase membrane permeability, facilitating the passive diffusion of solutes. nih.gov

Table 1: Effects of Methyl Branching on Membrane Biophysical Properties

| Membrane Property | Effect of this compound Incorporation | Underlying Mechanism |

|---|---|---|

| Fluidity | Increased | Disrupts close packing of lipid tails, creates kinks in the acyl chain. researchgate.net |

| Permeability | Increased | Facilitates passive diffusion of solutes across the bilayer. nih.gov |

| Bilayer Thickness | Decreased | Reduces lipid condensation and lowers overall chain ordering. researchgate.net |

| Lipid Packing | Reduced | The methyl group sterically hinders the tight alignment of fatty acid chains. researchgate.net |

Involvement in Intracellular Signaling and Regulatory Networks

Beyond its structural role in membranes, this compound and related medium-chain fatty acids (MCFAs) are active signaling molecules that participate in the regulation of crucial intracellular pathways. ontosight.aien-journal.org

Branched-chain fatty acids like this compound are involved in the regulation of energy metabolism. ontosight.ai Like other fatty acids, it can serve as a direct energy source for cells. ontosight.ai Through the process of beta-oxidation within the mitochondria, this compound is broken down into smaller units like acetyl-CoA, which then enter the citric acid cycle to generate ATP, the primary energy currency of the cell. ontosight.ai MCFAs are known to cross the blood-brain barrier and are metabolized in the brain, where they can modulate energy production in astrocytes. en-journal.org The catabolism of branched-chain amino acids, which can produce branched-chain fatty acids, is sometimes linked to energy generation under conditions of stress, suggesting a switch from sugar to amino acid catabolism to support growth in nutrient-restricted environments. asm.orgnih.gov

This compound can influence immune response pathways, a function observed with various medium-chain fatty acids. ontosight.aimdpi.com Research demonstrates that while short-chain fatty acids often have anti-inflammatory effects, MCFAs such as decanoic acid can exert divergent, pro-inflammatory effects. mdpi.com Studies on human peripheral blood mononuclear cells have shown that decanoic acid can augment inflammatory responses by enhancing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα, particularly through pathways involving Toll-like receptor 2 (TLR2). mdpi.com Concurrently, it can lead to a marked decrease in the anti-inflammatory cytokine IL-10. mdpi.com This suggests that this compound could play a role in modulating the balance of immune responses, a function that is crucial for host defense. mdpi.comdellait.com

Exploration of Broad Biological Activities

The unique chemical structure of this compound also confers it with direct biological activities, most notably antimicrobial properties. ontosight.ai

Derivatives of this compound and related branched-chain fatty acids have demonstrated notable antimicrobial activity against a range of pathogens. ontosight.airesearchgate.net One of the primary mechanisms of action involves the disruption of the bacterial cell membrane. nih.gov For instance, the modification of antimicrobial peptides with decanoic acid has been shown to enhance their killing effect by increasing the permeability of the target cell membranes. nih.gov This modification can also inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate. nih.gov

The spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.netactascientific.comnih.gov For example, natural antibiotics known as tridecaptins, which contain a 3-hydroxy-methyldecanoic acid component, exhibit potent activity against Gram-negative pathogens and, in some cases, broad-spectrum activity that includes Gram-positive species like Staphylococcus aureus and Enterococcus faecalis. qub.ac.uk Other studies have documented the inhibitory effects of methyl-branched acids against pathogens such as Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, and the fungus Candida albicans. researchgate.netnih.gov

Table 2: Antimicrobial Spectrum and Activity of this compound and Related Compounds

| Pathogen | Type | Observed Antimicrobial Effect | Reference Compound/Derivative |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Inhibition of growth, membrane disruption. nih.govqub.ac.uk | Tridecaptin D, PMAP-23RI-Dec |

| Enterococcus faecalis | Gram-positive bacteria | Inhibition of growth. qub.ac.uk | Tridecaptin D |

| Pseudomonas aeruginosa | Gram-negative bacteria | Inhibition of growth, membrane disruption. nih.govqub.ac.uk | Tridecaptin A5, PMAP-23RI-Dec |

| Escherichia coli | Gram-negative bacteria | Inhibition of growth. researchgate.net | Methyl-branched nonanoic acid |

| Candida albicans | Fungus | Inhibition of growth. researchgate.netnih.gov | Methyl-branched nonanoic acid, 1,3-oxazole derivative |

| Mycobacterium smegmatis | Acid-fast bacteria | Inhibition of growth. researchgate.net | Methyl-branched nonanoic acid |

Potential as Therapeutic Modulators for Metabolic Disorders

Branched-chain fatty acids (BCFAs), a class of saturated fatty acids to which this compound belongs, are gaining attention for their role in various metabolic reactions and their potential as therapeutic agents for metabolic disorders. ontosight.aiontosight.aioup.com Research into these compounds stems from observations linking abnormal levels of BCFAs to metabolic diseases, suggesting they could be targets for diagnostic and therapeutic applications. ontosight.ai As a medium-chain BCFA, this compound is of interest for its potential involvement in regulating physiological processes like energy metabolism. ontosight.ai

The scientific community is actively exploring the complex relationship between BCFAs and metabolic health, with some findings indicating a beneficial role. Studies have suggested that BCFAs may enhance fat metabolism and reduce the accumulation of fat within cells. oup.com Furthermore, in individuals with obesity, serum levels of BCFAs have been observed to be negatively correlated with key characteristics of metabolic syndrome, such as inflammation, insulin (B600854) resistance, and high triglyceride levels. oup.com This has led to research into the anti-obesity and anti-inflammatory effects of BCFAs as a potential avenue for alleviating adult obesity and improving insulin resistance. oup.com

Conversely, other research points to a more complex and potentially detrimental role. Elevated circulating levels of BCFAs, along with branched-chain amino acids (BCAAs), have been associated with mitochondrial dysfunction. frontiersin.orgresearchgate.net This dysfunction can manifest as altered energy production and interference with critical metabolic pathways, including glycolysis and fatty acid oxidation. frontiersin.orgresearchgate.net Such disruptions can contribute to the development of insulin resistance, a foundational aspect of many metabolic disorders. frontiersin.org

The therapeutic potential of specific medium branched-chain fatty acids is being investigated in inherited metabolic diseases, such as mitochondrial fatty acid β-oxidation (FAO) disorders. In one study, patient-derived cells with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency were treated with various medium branched-chain fatty acids to assess their ability to replenish intermediates of the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. This concept is known as anaplerosis. The study found that treatment with certain BCFAs improved the profile of these crucial intermediates compared to treatment with the standard medium-chain fatty acid, heptanoic acid (C7). nih.gov

The table below presents findings from a study on fibroblasts from a patient with VLCAD deficiency, showing how different medium branched-chain fatty acids modulate the levels of TCA cycle intermediates relative to heptanoic acid (C7) treatment.

Table 1: Relative Abundance of TCA Cycle Intermediates in VLCAD-Deficient Fibroblasts After Treatment with Medium Branched-Chain Fatty Acids Data is normalized to the C7 (heptanoic acid) treatment group, which is set to 100%. Data extracted from a comparative study on medium branched-chain fatty acids. nih.gov

| Compound | Succinate (%) | Malate (%) | Glutamate (%) |

|---|---|---|---|

| dMC7 (2,6-dimethylheptanoic acid) | 120 | 105 | 115 |

| AdMC7 (6-amino-2,4-dimethylheptanoic acid) | 150 | 140 | 160 |

| dMC9 (4,8-dimethylnonanoic acid) | 95 | 90 | 110 |

This research highlights that specific structural features of BCFAs can lead to different metabolic outcomes, providing a basis for designing targeted therapeutic modulators. nih.gov While these findings are for related compounds, they underscore the principle that BCFAs like this compound could potentially be developed to modulate cellular metabolism.

The potential roles of BCFAs in modulating metabolic pathways relevant to metabolic disorders are summarized below.

Table 2: Summary of Potential Modulatory Roles of Branched-Chain Fatty Acids (BCFAs) in Metabolic Disorders

| Metabolic Area | Potential Modulatory Action of BCFAs | Supporting Findings |

|---|---|---|

| Lipid Metabolism | May enhance fat metabolism and reduce cellular fat accumulation. oup.com | Serum BCFA levels are negatively correlated with hypertriglyceridemia in obese individuals. oup.com |

| Insulin Sensitivity | May alleviate insulin resistance. oup.com | Serum BCFA levels are negatively correlated with insulin resistance. oup.com |

| Inflammation | May exhibit anti-inflammatory effects. oup.com | Negatively correlated with inflammation in obese individuals. oup.com |

| Energy Metabolism | Can serve as anaplerotic substrates to replenish TCA cycle intermediates. nih.gov | Treatment of FAO disorder cells with specific BCFAs improved TCA intermediate profiles. nih.gov |

Advanced Analytical Methodologies for 3 Methyldecanoic Acid Profiling in Biological Matrices

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone of metabolomics due to its high sensitivity and selectivity, making it well-suited for the analysis of a wide range of metabolites, including 3-methyldecanoic acid. nih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for its detection and quantification in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. chemrxiv.org For the analysis of fatty acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic separation.

Research Findings:

A study on the volatile metabolites in stool samples utilized thermal desorption GC-MS to quantify various compounds, including 3-methylbutanoic acid, a related branched-chain fatty acid. researchgate.netnih.gov In this method, ¹³C labeled compounds were used as internal standards to ensure accurate quantification. researchgate.netnih.gov The analysis of volatile compounds in fermented fish sauce also employed GC-MS, where 3-methylbutanoic acid was identified as a major volatile component. d-nb.info Non-targeted GC-MS-based chemometric profiling of coffee beans identified methyl-esterified compounds, including 3-methylbutanoic acid methyl ester, as significant contributors to the flavor profile. mdpi.com

| Analytical Technique | Sample Type | Key Findings |

| Thermal Desorption GC-MS | Stool | Quantified 3-methylbutanoic acid using ¹³C labeled internal standards. researchgate.netnih.gov |

| Headspace SPME-GC-MS | Fermented Fish Sauce | Identified 3-methylbutanoic acid as a major volatile compound. d-nb.info |

| GC-MS | Coffee Beans | Identified 3-methylbutanoic acid methyl ester as a key flavor compound. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

LC-MS is a versatile technique for analyzing a broad spectrum of compounds, including non-volatile and thermally labile molecules like this compound, without the need for derivatization. thermofisher.com It is widely used in metabolomics for its ability to separate complex mixtures and provide detailed molecular information. lcms.czsigmaaldrich.com

Research Findings:

LC-MS methods have been developed for the analysis of fatty acids and similar molecules in serum samples. nih.gov These methods often utilize reversed-phase chromatography with C18 or C30 columns and mobile phases consisting of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid to enhance ionization. nih.govnih.gov For instance, a study on serum lipids employed a C30 HPLC column with a gradient elution of water/formic acid and methanol/formic acid. nih.gov Another approach for analyzing non-polar metabolites in human plasma used a C18 column with a water and acetonitrile mobile phase containing formic acid. jrespharm.com

| Column Type | Mobile Phase Composition | Application |

| C30 HPLC | Water/formic acid and Methanol/formic acid | Serum lipid analysis nih.gov |

| C18 | Water and acetonitrile with formic acid | Non-polar metabolite profiling in plasma jrespharm.com |

| C18 reverse-phase | Water with 0.2% formic acid and Acetonitrile with 0.2% formic acid | Metabolite profiling in tissue homogenates nih.gov |

Sample Preparation Techniques (e.g., Solid-Phase Microextraction for Metabolite Extraction)

Effective sample preparation is crucial for reliable metabolomic analysis to remove interferences and enrich target analytes. nih.gov Solid-phase microextraction (SPME) is a solvent-free and non-exhaustive technique that has gained popularity for its simplicity and efficiency in extracting a wide range of metabolites from various matrices. nih.govresearchgate.net

Research Findings:

SPME has been successfully coupled with GC-MS and LC-MS for the analysis of volatile and non-volatile compounds. researchgate.net In the context of volatile metabolite analysis, headspace SPME (HS-SPME) is commonly used. chemrxiv.orgmdpi.com For example, HS-SPME-GC-MS has been optimized for the analysis of volatile organic compounds in urine by adjusting sample pH and other parameters. mdpi.com SPME has also been demonstrated to be effective for the extraction of metabolites from intact tissues for LC-MS analysis, offering a desirable approach for in vivo metabolomics studies. nih.gov The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and allows for the quantification of metabolites in biological samples. nih.govlibretexts.orgmdpi.com It is highly reproducible and can analyze a wide range of compounds simultaneously without extensive sample preparation. nih.govresearchgate.net

Research Findings:

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of metabolites. mdpi.com Techniques like COSY, HSQC, and HMBC are crucial for determining the connectivity of atoms within a molecule. nih.gov For quantitative analysis (qNMR), the concentration of an analyte is determined by comparing the integral of its NMR signal to that of an internal standard of known concentration. mdpi.com While ¹H NMR is highly sensitive, ¹³C NMR provides signals for every carbon atom, which is valuable for identification, although it has lower sensitivity. mdpi.com

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating isomers and assessing the purity of this compound in complex mixtures. High-performance liquid chromatography (HPLC) is a key method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and determination of organic acids in various samples. oiv.int It offers excellent resolution for separating structurally similar compounds.

Research Findings:

For the analysis of organic acids, HPLC methods often employ ion-exchange or reversed-phase columns. oiv.int For instance, a method for separating organic acids in wine uses a strong cation exchange resin column with a sulfuric acid mobile phase. oiv.int Chiral HPLC is specifically used for the separation of enantiomers. A method for determining the chiral purity of (S)-2-azido-3-methylbutanoic acid, a related compound, utilized a Chiralpak IA column with a mobile phase of n-hexane, ethanol, isopropyl alcohol, and trifluoroacetic acid. jocpr.com The addition of isopropanol (B130326) and trifluoroacetic acid was found to significantly improve the resolution between the enantiomers. jocpr.com

3 Methyldecanoic Acid As a Biomarker in Clinical and Health Research

Diagnostic Potential in Gastroenterological Disorders

The analysis of metabolites, particularly volatile organic compounds (VOCs), offers a promising non-invasive avenue for diagnosing diseases of the gastrointestinal tract. These compounds, which are the final products of metabolic processes from both the host and the gut microbiota, can be altered in disease states, providing a detectable signature.

Volatile Organic Compound Profiles in Colorectal Cancer

The search for non-invasive biomarkers for colorectal cancer (CRC) is a significant area of clinical research, aiming to improve early detection and patient compliance with screening. The analysis of VOCs from fecal samples has been identified as a promising method. Alterations in the metabolic output of cancer cells and the surrounding gut microbiome can lead to a distinct VOC profile in the feces of individuals with CRC.

Research has focused on identifying a panel of specific VOCs that can accurately distinguish individuals with colorectal cancer from healthy controls. In one significant study involving 137 participants, fecal headspace analysis was conducted using gas chromatography-mass spectrometry (GC-MS). nih.govbohrium.com This analysis identified propan-2-ol as being significantly more abundant in cancer samples. nih.govbohrium.com While this compound alone showed good diagnostic potential, its combination with 3-methylbutanoic acid significantly improved the diagnostic accuracy. nih.govbohrium.commdpi.com The combination of these two VOCs resulted in a high sensitivity and specificity for detecting colorectal adenocarcinoma. nih.govbohrium.com

Further analysis identified a different three-compound panel (propan-2-ol, hexan-2-one, and ethyl 3-methylbutanoate) that also served as a strong predictor for cancer. nih.govbohrium.com The presence of all three of these VOCs indicated a significantly increased likelihood of cancer. bohrium.com These findings underscore the potential of using a signature panel of VOCs, including branched-chain fatty acid derivatives, as a non-invasive screening tool for CRC. bohrium.commdpi.comnih.gov

Table 1: Diagnostic Performance of Fecal VOCs in Colorectal Cancer Detection Data derived from a study of 137 participants (21 with adenocarcinoma, 60 with no neoplasia).

| VOC Biomarker(s) | AUROC | Sensitivity | Specificity |

|---|---|---|---|

| Propan-2-ol (alone) | 0.76 | 83% | 71% |

| Propan-2-ol + 3-Methylbutanoic acid | 0.82 | 87.9% | 84.6% |

| 3-VOC Panel (Propan-2-ol, Hexan-2-one, Ethyl 3-methylbutanoate) | 0.73 | - | - |

AUROC: Area Under the Receiver Operating Characteristic Curve, a measure of diagnostic accuracy.

Metabolomic Signatures in Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gut. Metabolomics, the comprehensive study of metabolites in biological samples, is being used to better understand IBD pathogenesis and identify non-invasive biomarkers for diagnosis and monitoring. xiahepublishing.comnih.govnih.gov

Alterations in the gut microbiome and intestinal inflammation in IBD lead to significant shifts in the metabolic profile of feces, urine, and blood. nih.govxiahepublishing.com A key area of investigation involves changes in short-chain fatty acids (SCFAs), which are crucial for gut health. Some studies have reported reduced quantities of SCFAs in patients with IBD. xiahepublishing.com

Conversely, other studies using murine models of colitis have noted that certain branched-chain fatty acids, such as 2-methylbutanoic acid and 3-methylbutanoic acid, were proposed as discriminatory compounds for healthy subjects, suggesting a complex relationship between these metabolites and intestinal inflammation. windows.net In a study on necrotizing enterocolitis, a severe inflammatory condition of the bowel in neonates, certain VOCs including 3-methyl and 2-methylbutanoic acid were suggested to have a protective role. nih.gov These findings indicate that while the specific role of branched-chain fatty acids in IBD is still being elucidated, their profile is clearly altered and holds potential as part of a larger metabolomic signature for the disease.

Emerging Biomarker Applications in Infectious Diseases (e.g., Malaria)

The unique metabolic signatures of pathogens and the host's response to infection provide a basis for developing novel diagnostic biomarkers for infectious diseases. The analysis of VOCs in exhaled breath is a particularly attractive non-invasive method for this purpose.

In the context of malaria, researchers are exploring breath-based biomarkers for early and asymptomatic detection. owlstonemedical.com A review of potential VOC biomarkers for malaria identified 158 different compounds across numerous studies. Among these, a smaller subset of on-breath compounds was consistently reported. Notably, this list of recurring potential biomarkers includes both 2-methylbutanoic acid and 3-methylbutanoic acid. owlstonemedical.com The origin of these VOCs in malaria may be the Plasmodium parasite itself or the host's systemic response to the infection. owlstonemedical.com

The application of VOC analysis extends to bacterial infections as well. For instance, microbial-derived VOCs are being investigated as biomarkers to diagnose lung infections in mechanically ventilated patients. This research helps to differentiate between pathogens and could guide early and appropriate antibiotic treatment.

Methodological Considerations for Biomarker Discovery and Validation

The discovery and validation of reliable biomarkers, whether for cancer or infectious diseases, is a rigorous, multi-step process. Identifying a potential biomarker like 3-methyldecanoic acid or its related compounds requires robust analytical methods and stringent statistical validation.

The primary analytical technique used for identifying volatile and semi-volatile metabolites is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com This method separates complex mixtures of compounds and provides detailed information for their identification. For fecal or breath analysis, sample preparation techniques like headspace extraction are employed to capture the VOCs for analysis. nih.govbohrium.com

Once potential biomarker candidates are identified, their diagnostic accuracy must be statistically validated. This often involves several key steps:

Statistical Significance: Initial analysis determines if the level of a compound is statistically different between the disease group and the control group. nih.gov

Logistic Regression Modeling: This statistical model is used to assess the ability of a single biomarker or a panel of biomarkers to predict the presence of a disease. bohrium.com

Cross-Validation: To ensure that the findings are not specific to the initial dataset, techniques like 10-fold cross-validation are used. This process involves repeatedly partitioning the data into subsets to train and test the model, providing a more robust evaluation of its performance. bohrium.com

A major challenge in the field is the lack of consistency in reported biomarkers across different studies. This can be due to variations in study populations, sample collection and storage protocols, and analytical techniques. Therefore, standardization of methods and validation in large, multi-center cohorts are essential before any biomarker can be adopted into clinical practice. mdpi.com

Future Research Trajectories and Translational Applications of 3 Methyldecanoic Acid

Development of Next-Generation Antimicrobial and Therapeutic Agents

The unique structural characteristics of 3-methyldecanoic acid, a branched-chain fatty acid, position it as a compound of interest for the development of novel antimicrobial and therapeutic agents. ontosight.ai Its influence on the fluidity and permeability of cell membranes is a key area of investigation. ontosight.ai This property is crucial for its potential as an antimicrobial agent, as it may disrupt the cellular integrity of pathogenic microorganisms.

Research into fatty acids and their derivatives has explored their potential anti-inflammatory, antimicrobial, and even anticancer properties. ontosight.ai The antimicrobial properties of certain branched-chain fatty acids, including this compound, make them candidates for new antimicrobial agents. ontosight.ai Studies on related compounds, such as derivatives of 4-(Benzyloxy)-3-methylbutanoic acid, have demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi like Candida albicans. The structure-activity relationship suggests that modifications to the core structure can enhance antimicrobial efficacy.

Furthermore, the therapeutic potential of branched-chain fatty acids extends to metabolic diseases and neurological disorders. evitachem.com The interaction of these fatty acids with specific enzymes involved in metabolic pathways can influence various biochemical processes. evitachem.com For instance, cyclotetradepsipeptides containing a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety have been shown to stimulate glucose uptake in cultured rat L6 myoblasts, indicating potential applications in managing metabolic disorders. acs.org

Future research will likely focus on elucidating the precise mechanisms of action of this compound and its derivatives. This includes identifying specific molecular targets and understanding how its branched structure influences binding affinities and enzymatic activity. evitachem.com The development of next-generation antimicrobial peptides (AMPs) also presents an opportunity, as their mode of action is often less prone to bacterial resistance. nih.gov

Table 1: Investigated Therapeutic Potential of Branched-Chain Fatty Acids

| Therapeutic Area | Research Finding | Compound Studied |

| Antimicrobial | Exhibited inhibitory effects against certain viruses. biosynth.com | 2-Methyldecanoic acid |

| Antimicrobial | Derivatives showed moderate activity against Gram-positive bacteria and Candida albicans. | 4-(Benzyloxy)-3-methylbutanoic acid derivatives |

| Metabolic Disorders | Stimulated glucose uptake in rat L6 myoblasts. acs.org | 3-hydroxy-4-methyldecanoic acid (HMDA)-containing cyclotetradepsipeptides |

| Metabolic Diseases | Investigated for its role in lipid metabolism. evitachem.com | 2-Methyldecanoic acid |

| Neurological Disorders | Research has explored its therapeutic effects. evitachem.com | 2-Methyldecanoic acid |

Nutritional and Dietary Implications in Health and Disease

Branched-chain fatty acids like this compound are naturally present in various foods and play a role in physiological processes, including energy metabolism and immune response. ontosight.ai Their presence in the diet can influence the composition of cell membranes, thereby affecting their function. ontosight.ai

The metabolism of branched-chain fatty acids is an area of active research. For example, isovaleric acid (3-methylbutanoic acid) is a product of leucine (B10760876) degradation and is found in foods like cheese, soy milk, and apple juice. wikipedia.orgresearchgate.net The gut microbiome plays a crucial role in the production of short-chain fatty acids (SCFAs) through the fermentation of dietary fiber. nih.gov These SCFAs, including acetate, propionate, and butyrate, are vital for gut health and have systemic effects on the body. nih.gov

An imbalance in the gut microbiome and the resulting changes in SCFA levels have been associated with metabolic disorders and inflammatory conditions like inflammatory bowel disease (IBD). nih.gov Research suggests that certain fatty acids found in bovine milk, including branched-chain fatty acids, possess antifungal activities. paom.pl

The transformation of fresh garlic into black garlic leads to changes in its bioactive compounds, including an increase in crude lipid content in some cases. nih.gov These changes can impact the health-promoting properties of the food. nih.gov Similarly, 3-methylbutanoic acid methyl ester has been identified as a compound contributing to the flavor profile of specialty coffee. mdpi.com

Future research in this area will likely focus on understanding the specific roles of dietary this compound and other branched-chain fatty acids in modulating the gut microbiome and their subsequent impact on health and disease. ontosight.ai This includes investigating their potential as prebiotics or as therapeutic agents for conditions linked to gut dysbiosis.

Table 2: Natural Occurrence and Nutritional Relevance of Related Branched-Chain Fatty Acids

| Compound | Natural Source(s) | Potential Health Implication |

| Isovaleric acid (3-methylbutanoic acid) | Cheese, soy milk, apple juice, valerian plant. wikipedia.org | Component of human diet with an established safety profile as a food additive. wikipedia.org |

| Short-Chain Fatty Acids (SCFAs) | Produced by gut microbiota from dietary fiber. nih.gov | Crucial for gut health, energy metabolism, and immune function. nih.gov |

| Branched-Chain Fatty Acids | Bovine milk fat. paom.pl | Exhibit antifungal properties. paom.pl |

| 3-Methylbutanoic acid methyl ester | Arabica specialty coffee. mdpi.com | Contributes to the flavor profile. mdpi.com |

Bioengineering for Sustainable Production and Novel Material Development

The unique physical and chemical properties of this compound and other branched-chain fatty acids make them valuable for industrial applications, including the production of lubricants and plastics. ontosight.aiontosight.ai However, traditional chemical synthesis methods can be complex and costly. researchgate.net This has spurred interest in developing sustainable production methods using microbial hosts. researchgate.net

Bioengineering offers a promising route for the production of fatty acids and their derivatives. researchgate.net Microorganisms can be engineered to serve as cellular factories for synthesizing these valuable chemicals. researchgate.net For instance, research has demonstrated the production of short-branched chain fatty acids in engineered Saccharomyces cerevisiae. nih.gov The development of genetic biosensors can facilitate high-throughput screening of microbial strains for enhanced production. nih.gov

The synthesis of this compound can be achieved through various chemical methods, including the alkylation of decanoic acid and the hydroformylation of 1-decene. evitachem.com However, bio-based production through fermentation of biomass presents a more sustainable alternative. google.com

In the realm of material science, branched-chain fatty acids are being explored for the development of novel materials. For example, research into 2-methyldecanoic acid derivatives has shown potential in the development of advanced optical materials. evitachem.com Furthermore, polyhydroxyalkanoates (PHAs), which are bacterial storage polyesters, are being investigated as bio-based and biodegradable thermoplastics. frontiersin.org The incorporation of monomers like 2-hydroxy-3-methylbutanoic acid can alter the physical properties of these bioplastics. frontiersin.org

Future research will likely focus on optimizing microbial strains and fermentation processes to increase the yield and efficiency of this compound production. nih.gov Additionally, further exploration of its potential in creating novel polymers and other materials with unique properties is a promising avenue for future development.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Methyldecanoic acid in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for fatty acid analysis due to its high sensitivity and ability to resolve structural isomers. For this compound, derivatization (e.g., methyl ester formation) improves volatility and detection . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, provides detailed structural elucidation, including methyl branching at the C3 position. High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors (ELSD) can quantify purity in synthetic preparations .

Q. How can this compound be synthesized in a laboratory setting?

- Methodological Answer : A common approach involves esterification of decanoic acid followed by regioselective methylation at the C3 position. For example, using Grignard reagents (e.g., methylmagnesium bromide) under controlled anhydrous conditions to avoid side reactions. Catalytic hydrogenation or enzymatic methods (e.g., lipases) can refine stereochemical outcomes. Purification via fractional distillation or silica gel chromatography ensures high yields (>85%) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Wear nitrile gloves (tested against EN 374 standards) and chemical-resistant lab coats to prevent skin contact. Use fume hoods for volatile steps (e.g., derivatization). Store the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. In case of spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across model organisms, and how can these discrepancies be resolved?

- Methodological Answer : Use isotope-labeled -3-Methyldecanoic acid to trace β-oxidation kinetics in liver microsomes from rodents vs. human cell lines. Discrepancies in metabolite profiles (e.g., accumulation of 3-methyl intermediates) may arise from species-specific enzyme efficiencies (e.g., acyl-CoA dehydrogenases). Cross-species comparisons via proteomic assays (e.g., Western blotting for enzyme expression levels) and kinetic modeling (e.g., Michaelis-Menten parameters) can clarify mechanistic differences .

Q. What environmental monitoring strategies are effective for detecting this compound in aquatic ecosystems?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS allows detection at ng/L levels in water samples. Validate recovery rates (>90%) using spiked controls. For bioaccumulation studies, analyze lipid-rich tissues (e.g., fish liver) via accelerated solvent extraction (ASE) and normalize to lipid content. Compare against regulatory thresholds for persistent organic pollutants (POPs), noting that this compound’s shorter chain length may reduce bioaccumulation potential relative to PFAS .

Q. How can computational models predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP values, pKa, and solubility. Molecular dynamics simulations assess membrane permeability by modeling interactions with lipid bilayers. Validate predictions against experimental data (e.g., HPLC retention times for logP) and refine models using machine learning algorithms trained on structural analogs (e.g., 3-hydroxydodecanoic acid) .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays may stem from impurity profiles (e.g., trace isomers). Implement orthogonal purity verification (NMR, HPLC-MS) and standardize cell culture conditions (e.g., serum-free media to avoid lipid interference). Dose-response curves with IC/EC values should include positive controls (e.g., lauric acid) and statistical validation (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.